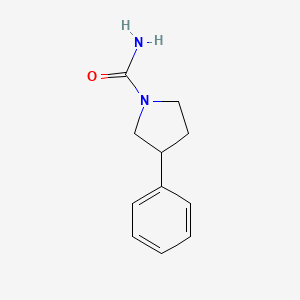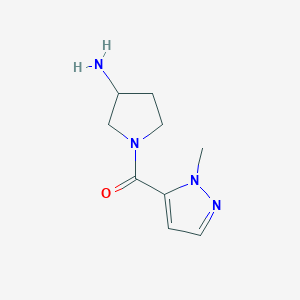![molecular formula C18H22N2O B7554466 [1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine](/img/structure/B7554466.png)
[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is widely used in scientific research to study the mechanism of action of serotonin in the nervous system.
Mecanismo De Acción
[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine works by inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, anxiety, and depression. By inhibiting the reuptake of serotonin, the compound increases the concentration of serotonin in the synaptic cleft, which leads to an increase in serotonin signaling.
Biochemical and Physiological Effects:
[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine has several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which leads to an increase in serotonin signaling. This increase in serotonin signaling has been associated with improvements in mood, anxiety, and depression. The compound has also been shown to have effects on sleep, appetite, and sexual behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine in lab experiments is that it is a selective serotonin reuptake inhibitor, which means that it has a specific target in the brain. This specificity allows researchers to study the effects of serotonin on specific behaviors and physiological processes. One limitation of using the compound is that it is a synthetic compound, which means that it may not accurately represent the effects of serotonin in the brain.
Direcciones Futuras
There are several future directions for research on [1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine. One direction is to study the long-term effects of the compound on the brain and behavior. Another direction is to investigate the effects of the compound on different populations, such as children and the elderly. Additionally, researchers could investigate the effects of the compound on different neurotransmitter systems in the brain. Finally, future research could focus on developing new compounds that target specific serotonin receptors in the brain.
Conclusion:
[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine is a selective serotonin reuptake inhibitor that is widely used in scientific research to study the mechanism of action of serotonin in the nervous system. The compound has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for research on the compound, including investigating the long-term effects, effects on different populations, effects on different neurotransmitter systems, and developing new compounds.
Métodos De Síntesis
The synthesis of [1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-Phenoxybenzaldehyde with pyrrolidine to form 1-[(3-Phenoxyphenyl)methyl]pyrrolidine. In the second step, the resulting compound is reacted with formaldehyde to form [1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanol. Finally, the compound is treated with ammonium chloride to form [1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine.
Aplicaciones Científicas De Investigación
[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine is widely used in scientific research to study the mechanism of action of serotonin in the nervous system. It is used to investigate the role of serotonin in mood regulation, anxiety, and depression. The compound is also used to study the effects of serotonin on sleep, appetite, and sexual behavior.
Propiedades
IUPAC Name |
[1-[(3-phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c19-12-16-9-10-20(14-16)13-15-5-4-8-18(11-15)21-17-6-2-1-3-7-17/h1-8,11,16H,9-10,12-14,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDDXHLQZSNOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7554387.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid](/img/structure/B7554392.png)
![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)

![2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7554437.png)
![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone](/img/structure/B7554442.png)


![3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7554473.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-chloro-2-fluorophenyl)methanone](/img/structure/B7554475.png)